molecular formula C4H6N2O3S B030410 N-Nitrosothioproline CAS No. 86594-16-3

N-Nitrosothioproline

Cat. No.: B030410
CAS No.: 86594-16-3
M. Wt: 162.17 g/mol
InChI Key: LGLMHMRNPVACGS-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Nitrosothioproline (NTPRO) is primarily targeted towards nitrite compounds in the human body . It is a major N-nitroso compound (NOC) found in human urine .

Mode of Action

NTPRO interacts with nitrite compounds in the body, trapping them effectively . The nitrosation of thioproline to form NTPRO is nearly 1000 times faster than that of proline . This rapid reaction allows NTPRO to effectively trap nitrite compounds, reducing their availability for potentially harmful reactions .

Biochemical Pathways

The formation of NTPRO involves the nitrosation of thioproline, a condensation product of cysteine with formaldehyde . This reaction occurs rapidly and results in the trapping of nitrite compounds . The trapped nitrites are then excreted from the body in the urine, along with NTPRO .

Pharmacokinetics

NTPRO is excreted into urine without further metabolic change .

Result of Action

The primary result of NTPRO’s action is the trapping and excretion of nitrite compounds . This action is thought to play an important role in cancer prevention due to the effective nitrite-trapping capacity of NTPRO . It is nonmutagenic and thus is probably noncarcinogenic, like N-nitrosoproline .

Action Environment

The action of NTPRO can be influenced by various environmental factors. For instance, the presence of Escherichia coli lipopolysaccharide (LPS) has been shown to stimulate the formation of NTPRO . Additionally, the availability of ascorbic acid can impact the excretion of NTPRO . In ascorbic acid-deficient conditions, the excretion of NTPRO increased 6-fold after LPS injection .

Properties

IUPAC Name

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMHMRNPVACGS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006946
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86594-16-3
Record name (4R)-3-Nitroso-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86594-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosothioproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosothioproline
Reactant of Route 2
N-Nitrosothioproline
Reactant of Route 3
N-Nitrosothioproline
Customer
Q & A

Q1: What is N-Nitrosothioproline (NTPRO) and how is it formed in the human body?

A1: this compound (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid, is a non-mutagenic nitrosamine formed in the human body through the reaction of thioproline with nitrite. [, ] This nitrosation process is significantly more efficient with thioproline compared to proline, making NTPRO a sensitive marker for assessing in vivo nitrosation. [, ]

Q2: What factors influence the formation of NTPRO in humans?

A2: Several factors can affect NTPRO formation. Dietary intake plays a significant role, particularly the consumption of foods rich in nitrates like vegetables. [] When these nitrates are converted to nitrites in the body, they can react with thioproline (found in foods like cod and mushrooms) to produce NTPRO. [, ] Additionally, cigarette smoking has been linked to increased urinary NTPRO levels. [, ] Furthermore, individuals with ascorbic acid deficiency exhibit markedly higher NTPRO excretion, suggesting a protective role of this vitamin against nitrosation. [, ]

Q3: How is NTPRO linked to inflammation and nitric oxide synthase (NOS) activity?

A3: Studies using ascorbic acid-deficient rats (ODS rats) have shown that inflammation induced by lipopolysaccharide (LPS) leads to a substantial increase in both nitrate and NTPRO excretion. [] This effect is attributed to the induction of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide. [] The increased NOS activity generates reactive nitrogen species, including nitrosating agents like N2O3, which contribute to elevated NTPRO formation. []

Q4: Can NTPRO levels be used as a biomarker for any diseases?

A4: While not a direct biomarker for specific diseases, NTPRO excretion levels offer insights into the process of nitrosation within the body. [] Elevated levels might indicate increased nitrosative stress, a condition potentially linked to various chronic diseases, including cancer. [] For instance, although not directly correlated with stomach cancer rates, low urinary NTPRO levels in populations with the lowest stomach cancer risk suggest a possible association between lower endogenous nitrosation and reduced cancer susceptibility. []

Q5: What is the significance of thioproline in relation to NTPRO and human health?

A5: Thioproline acts as an effective nitrite-trapping agent in the body, preferentially reacting with nitrite to form NTPRO. [] Since NTPRO is considered non-carcinogenic and is excreted in urine, thioproline might play a protective role by scavenging nitrite and reducing the formation of potentially harmful N-nitroso compounds. [, ] This characteristic highlights the potential benefits of dietary thioproline intake. [, ]

Q6: Are there any known methods to reduce NTPRO formation in the body?

A6: Based on current research, maintaining a balanced diet with adequate ascorbic acid intake, avoiding excessive nitrate consumption, and abstaining from smoking are suggested strategies for minimizing NTPRO formation. [, , ] Additionally, incorporating foods naturally rich in thioproline could offer a dietary approach to trapping nitrite and potentially mitigating nitrosative stress. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.